REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[C:10]([C:11]([NH2:13])=[O:12])=[C:9]([N+:14]([O-])=O)[C:8]([CH2:17][CH3:18])=[N:7]1)[CH3:2].C([O-])=O.[NH4+]>C(O)C.[OH-].[Pd+2].[OH-]>[NH2:14][C:9]1[C:8]([CH2:17][CH3:18])=[N:7][N:6]([CH2:5][CH2:4][O:3][CH2:1][CH3:2])[C:10]=1[C:11]([NH2:13])=[O:12] |f:1.2,4.5.6|
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Name
|
|
Quantity
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5.7 g
|
Type
|
reactant
|
Smiles
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C(C)OCCN1N=C(C(=C1C(=O)N)[N+](=O)[O-])CC
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Name
|
|
Quantity
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110 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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[OH-].[Pd+2].[OH-]
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Name
|
|
Quantity
|
7.01 g
|
Type
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reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for two hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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FILTRATION
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Details
|
The mixture was filtered through celite and
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The resulting residue was purified by column chromatography on silica gel using
|
Type
|
ADDITION
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Details
|
a mixture of ethyl acetate and hexane as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1C(=O)N)CCOCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |